molecular formula C7H12N2OS B6143862 3-(2-oxopyrrolidin-1-yl)propanethioamide CAS No. 1016841-80-7

3-(2-oxopyrrolidin-1-yl)propanethioamide

Cat. No. B6143862
CAS RN: 1016841-80-7
M. Wt: 172.25 g/mol
InChI Key: LWBQMVAFKWIQDN-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-yl)propanethioamide (OPPT) is a novel and promising compound that has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. OPPT is a synthetic compound that has been found to have many unique properties and potential applications. OPPT has been studied for its ability to interact with proteins, enzymes and other cellular components, as well as its ability to modulate the activity of various biochemical pathways. OPPT has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.

Scientific Research Applications

3-(2-oxopyrrolidin-1-yl)propanethioamide has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. This compound has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. This compound has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. This compound has also been studied for its potential as an antioxidant, as well as its ability to inhibit the growth of certain bacteria and viruses. This compound has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate gene expression.

Mechanism of Action

3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. This compound has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. This compound has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. This compound has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes. This compound has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

3-(2-oxopyrrolidin-1-yl)propanethioamide has several advantages for use in laboratory experiments. This compound is easily synthesized, and is relatively inexpensive compared to other compounds. This compound has also been found to be stable in a variety of conditions, including extreme temperatures and pH levels. This compound is also non-toxic and has low toxicity in animals. However, this compound has some limitations, such as its low solubility in water and its short half-life.

Future Directions

One potential future direction for 3-(2-oxopyrrolidin-1-yl)propanethioamide is the development of new drugs and therapies based on its unique properties. This compound could be used to develop new drugs for the treatment of cancer, diabetes, and neurological disorders. Additionally, this compound could be used to develop new anti-inflammatory, antioxidant, and anti-microbial agents. This compound could also be used to develop new gene therapies, as well as new methods for targeting specific proteins and enzymes. Finally, this compound could be used to develop new methods for modulating the activity of various biochemical pathways.

Synthesis Methods

3-(2-oxopyrrolidin-1-yl)propanethioamide can be synthesized using a variety of methods, including the use of a Grignard reaction, a Claisen condensation, and a Williamson ether synthesis. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alkoxide intermediate, which is then reacted with a thioamide to form this compound. In the Claisen condensation, an aldehyde and an ester are reacted in the presence of a base to form an enol intermediate, which is then reacted with a thioamide to form this compound. In the Williamson ether synthesis, an alkoxide is reacted with a thioamide to form this compound.

properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)propanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c8-6(11)3-5-9-4-1-2-7(9)10/h1-5H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBQMVAFKWIQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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